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Compound of Interest

Compound Name: Ethyl 3-furoate

Cat. No.: B051663

An In-depth Technical Guide to the Physical and Chemical Properties of Ethyl 3-Furoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-furoate (CAS No. 614-98-2) is a heterocyclic compound featuring a furan ring
substituted with an ethyl ester group at the 3-position.[1][2] As a member of the furoate ester
family, it serves as a crucial building block and starting material in organic synthesis.[3] Its
unique electronic and structural characteristics, imparted by the furan moiety, make it a
valuable precursor in the development of complex molecules, particularly within the
pharmaceutical and materials science sectors. This guide provides a comprehensive overview
of its core physical and chemical properties, reactivity, synthesis, and safety considerations,
offering field-proven insights for laboratory applications.

Core Physicochemical Properties

The utility of any chemical reagent begins with a thorough understanding of its fundamental
properties. These values dictate storage conditions, solvent selection, and purification
strategies. The key physicochemical properties of ethyl 3-furoate are summarized below.
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Property Value Source(s)
CAS Number 614-98-2 [1112]
Molecular Formula C7HsOs3 [1112]14]
Molecular Weight 140.14 g/mol [2][5]
Appearance Colorl.ess' to light orange/yellow 3]

clear liquid
Density 1.038 g/mL at 25 °C [3]
Boiling Point 93-95 °C at 35 mmHg [3]

Refractive Index (n20/D)

1.46

[3]

Flash Point 59 °C (138.2 °F) - closed cup
Sparingly soluble in
Solubility Chloroform; Slightly soluble in [3]

Ethyl Acetate and Methanol

Storage Temperature

2-8°C

[3]

Molecular Structure and Spectroscopic Data

The structural identity of ethyl 3-furoate is unequivocally confirmed through various

spectroscopic techniques.

e SMILES String:CCOC(=0)clccocl

e InChl Key:LOFDXZJSDVCYAS-UHFFFAOYSA-N[1]

Spectroscopic Analysis:

e 1H NMR: The proton NMR spectrum provides characteristic signals for the ethyl group (a

triplet and a quartet) and the three protons on the furan ring, each with a distinct chemical

shift due to their position relative to the oxygen atom and the ester group.[6]
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e 13C NMR: The carbon NMR spectrum shows seven distinct resonances corresponding to the
seven carbon atoms in the molecule, including the carbonyl carbon of the ester and the four
unique carbons of the furan ring.[2][7]

o Mass Spectrometry (MS): Electron ionization mass spectrometry typically shows a molecular
ion peak (M+) at m/z 140.[1][2] Key fragmentation patterns often involve the loss of the
ethoxy group (-OCzHs) or the entire ester functionality. The base peak is commonly observed
at m/z 95.[2]

« Infrared (IR) Spectroscopy: The IR spectrum is characterized by a strong absorption band
corresponding to the C=0 (ester carbonyl) stretching vibration, typically around 1720 cm~1.
Other significant peaks arise from C-O and C-H stretching and bending vibrations associated
with the furan ring and the ethyl group.[2][4]

Chemical Reactivity and Synthetic Utility

The reactivity of ethyl 3-furoate is governed by both the furan ring and the ester functional
group. The electron-withdrawing nature of the ester at the 3-position deactivates the furan ring
towards electrophilic substitution compared to unsubstituted furan, but it also opens avenues
for specific, regioselective reactions.

Palladium-Catalyzed Arylation

A key reaction highlighting the synthetic value of ethyl 3-furoate is its participation in
regioselective palladium(0)-catalyzed cross-coupling reactions.

Causality of Experimental Choice: The choice of a palladium(0) catalyst, such as Pd(PPhs)a or
one generated in situ, is critical because it can oxidatively add to an aryl bromide. The resulting
arylpalladium(ll) complex can then undergo a Heck-type reaction or direct arylation with the
furan ring. The regioselectivity (substitution at the C2 or C5 position) can be controlled by the
specific ligand, base, and solvent conditions chosen for the reaction. This control is paramount
for building molecular complexity in a predictable manner.[8]

Caption: Regioselective Pd-catalyzed arylation of ethyl 3-furoate.

Diels-Alder Reactions
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The furan ring can act as a diene in Diels-Alder cycloadditions. However, the electron-
withdrawing ester group at the 3-position makes it less reactive than electron-rich furans.
Despite this, reactions with strong dienophiles like maleimides are feasible, often favored both
kinetically and thermodynamically, providing access to 7-oxabicyclo[2.2.1]heptene derivatives.
[9] These adducts are versatile intermediates in the synthesis of complex carbocycles and
natural products.[9]

Synthesis and Characterization Protocol

Ethyl 3-furoate is typically synthesized via Fischer esterification of 3-furoic acid. This method
Is robust, scalable, and relies on readily available starting materials.

Objective: To synthesize and purify ethyl 3-furoate from 3-furoic acid.
Materials:

e 3-Furoic acid (>95%)[10]

» Ethanol (anhydrous, 200 proof)

¢ Sulfuric acid (concentrated, 98%)

o Saturated sodium bicarbonate (NaHCOs3) solution

o Saturated sodium chloride (NaCl) solution (brine)

e Anhydrous magnesium sulfate (MgSQa)

¢ Diethyl ether or Ethyl acetate

Experimental Protocol:

» Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir
bar and a reflux condenser, add 3-furoic acid (1.0 eq).

o Addition of Reagents: Add anhydrous ethanol (5.0-10.0 eq) to the flask, followed by the slow,
dropwise addition of concentrated sulfuric acid (0.1 eq) while stirring in an ice bath.
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o Expertise Insight: The use of excess ethanol drives the equilibrium towards the product
side, maximizing yield according to Le Chatelier's principle. The catalytic amount of strong
acid (H2S0a.) is essential to protonate the carbonyl oxygen of the carboxylic acid, making it
more electrophilic and susceptible to nucleophilic attack by ethanol.

Reflux: Heat the reaction mixture to reflux (approx. 80-90 °C) and maintain for 4-6 hours.
Monitor the reaction progress using Thin Layer Chromatography (TLC).

Work-up & Neutralization: Cool the mixture to room temperature. Carefully pour the mixture
into a separatory funnel containing an equal volume of cold water.

Extraction: Extract the aqueous layer three times with diethyl ether or ethyl acetate. Combine
the organic layers.

o Trustworthiness & Validation: The repeated extraction ensures that all of the less polar
product is transferred to the organic phase, minimizing loss.

Washing: Wash the combined organic layers sequentially with saturated NaHCOs solution (to
neutralize the remaining acid catalyst), followed by brine (to remove excess water).

Drying and Filtration: Dry the organic layer over anhydrous MgSOa, then filter to remove the
drying agent.

Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

Purification: Purify the resulting crude oil via vacuum distillation to obtain pure ethyl 3-
furoate.[3]

Caption: Standard laboratory workflow for the synthesis of ethyl 3-furoate.

Applications in Drug Development

Ethyl 3-furoate is not typically an active pharmaceutical ingredient (API) itself but is a valuable
intermediate in medicinal chemistry. Its furan core is a structural motif present in various
bioactive molecules.

o Scaffold for Synthesis: It serves as a starting reagent for multi-step syntheses of complex
heterocyclic systems. For example, it has been used in the synthesis of precursors for anti-
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inflammatory agents.[8]

e Prodrug Development: The ester functionality can be part of a prodrug strategy. While not
specific to ethyl 3-furoate, ester prodrugs are widely used to enhance the solubility, stability,
or bioavailability of a parent drug, with the ester being cleaved in vivo by esterase enzymes
to release the active compound.[11]

» Bioisosteric Replacement: The furan ring can be used as a bioisostere for other aromatic
rings, such as benzene or thiophene, in drug design. This allows for the fine-tuning of a
molecule's pharmacokinetic and pharmacodynamic properties, such as metabolism, polarity,
and receptor binding affinity.

Safety and Handling

Proper handling of ethyl 3-furoate is essential for laboratory safety.

o GHS Classification: It is classified as a flammable liquid and vapor (Category 3).[2][12]
e Hazard Statements: H226: Flammable liquid and vapour.[2][12]

 Precautionary Statements:

o P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition
sources. No smoking.[12]

o P233: Keep container tightly closed.[12]

o P240/241/242/243: Ground and bond container and receiving equipment; use explosion-
proof equipment; use non-sparking tools; take action to prevent static discharges.[12]

o P280: Wear protective gloves and eye/face protection.[12]

o Personal Protective Equipment (PPE): Always handle in a well-ventilated area or a chemical
fume hood.[12] Wear appropriate PPE, including safety goggles, a lab coat, and chemical-
resistant gloves.[10][12]

o Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from
incompatible materials such as strong oxidizing agents and strong bases.[10][12] The
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recommended storage temperature is between 2-8°C.[3]

Conclusion

Ethyl 3-furoate is a versatile heterocyclic building block with well-defined physical and
chemical properties. Its value in research and development, particularly in the synthesis of
novel pharmaceutical compounds, is underscored by its specific reactivity in cross-coupling and
cycloaddition reactions. A thorough understanding of its properties, handling requirements, and
synthetic protocols, as detailed in this guide, enables researchers to leverage its full potential in
the laboratory safely and effectively.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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